Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate
Overview
Description
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate: is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and protective group properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, β-hydroxy acid structures with long open-chain, which are typically present in lipids, act as necessary intermediates in organic synthesis . These are among the oleophilic elements of lipopolysaccharides within cells .
Result of Action
Similar compounds have been reported to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage .
Action Environment
The action, efficacy, and stability of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been reported to be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the reaction of 3-(2-aminoethyl)benzoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or amines.
Scientific Research Applications
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a protective group for amines.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: As an intermediate in the production of pharmaceutical compounds.
Industry: In the manufacture of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxy group and a phenyl ring.
tert-Butyl 3-(methylsulfonyloxy)-2-oxo-3-(4-oxo-3,4-dihydro-2H-chromen-3-yl)indoline-1-carboxylate: Contains a chromenyl ring and a sulfonyloxy group.
Uniqueness
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its specific combination of a benzoate ester and a Boc-protected amine, making it highly versatile in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-8-11-6-5-7-12(10-11)13(17)19-4/h5-7,10H,8-9H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNVJKURBWWZMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179003-02-2 | |
Record name | methyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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